4-cyanophenyl 3-methylbenzoate
Overview
Description
4-cyanophenyl 3-methylbenzoate is a chemical compound that belongs to the class of organic compounds known as benzoic acid esters. It is commonly used as a starting material in the synthesis of various organic compounds due to its versatile nature.
Mechanism of Action
The mechanism of action of 4-cyanophenyl 3-methylbenzoate is not well understood. However, studies have shown that it can act as an inhibitor of certain enzymes. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that it can have various effects on the nervous system. For instance, it has been shown to improve cognitive function and memory in animal models. It has also been shown to have anticonvulsant and antinociceptive effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-cyanophenyl 3-methylbenzoate in lab experiments include its versatility as a starting material in the synthesis of various organic compounds. It is also relatively easy to synthesize and can be obtained in large quantities. However, its limitations include its potential toxicity and the lack of knowledge regarding its mechanism of action.
Future Directions
There are various future directions for research on 4-cyanophenyl 3-methylbenzoate. One possible direction is to investigate its potential as a therapeutic agent for various neurological disorders such as Alzheimer's disease and epilepsy. Another possible direction is to explore its potential as a building block for the synthesis of new liquid crystals and dyes. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects.
Conclusion
In conclusion, this compound is a versatile chemical compound that has various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and building block for the synthesis of new organic compounds.
Scientific Research Applications
4-cyanophenyl 3-methylbenzoate has various scientific research applications. It is used as a starting material in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and materials science. It is also used as a building block in the synthesis of liquid crystals and dyes. Additionally, it is used as a reagent in organic synthesis, particularly in the preparation of acylating agents.
properties
IUPAC Name |
(4-cyanophenyl) 3-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-11-3-2-4-13(9-11)15(17)18-14-7-5-12(10-16)6-8-14/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIPYKKEKKPXKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40336330 | |
Record name | Benzoic acid, 3-methyl-, 4-cyanophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89434-74-2 | |
Record name | Benzoic acid, 3-methyl-, 4-cyanophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40336330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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